2-Amino-6-(trifluoromethylthio)benzothiazole is a synthetic chemical compound recognized for its significant pharmacological properties, particularly as a potential anticonvulsant. This compound is a thioanalog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis and other neurological disorders. Its structure features a benzothiazole core, which contributes to its biological activity by interacting with ion channels in neuronal cells.
The compound is primarily synthesized in laboratory settings, with various methods documented in the literature. It has gained attention due to its ability to modulate neuronal excitability and its potential applications in treating epilepsy and other neurodegenerative conditions.
2-Amino-6-(trifluoromethylthio)benzothiazole falls under the category of benzothiazole derivatives. It is classified as an anticonvulsant agent due to its mechanism of action involving the modulation of voltage-gated sodium channels and calcium-activated potassium channels.
While specific industrial production methods are not widely documented, scaling up the laboratory synthesis involves optimizing reaction conditions and employing large-scale reactors to ensure consistent product quality.
The molecular formula of 2-Amino-6-(trifluoromethylthio)benzothiazole is C₈H₅F₃N₂S₂, with a molecular weight of 250.27 g/mol. The compound features a benzothiazole ring system, which is crucial for its biological activity.
2-Amino-6-(trifluoromethylthio)benzothiazole can participate in several chemical reactions:
The primary mechanism by which 2-Amino-6-(trifluoromethylthio)benzothiazole exerts its pharmacological effects involves:
The compound has demonstrated an oral bioavailability with a therapeutic index indicating safety; it has a TD50/ED50 ratio ranging from 6 to 9 following intraperitoneal administration and up to 33 when administered orally .
The compound exhibits stability under standard laboratory conditions but may react under extreme oxidative or reductive environments. Its interactions with biological systems primarily involve ion channel modulation.
2-Amino-6-(trifluoromethylthio)benzothiazole has several scientific uses:
2-Amino-6-(trifluoromethylthio)benzothiazole (designated SKA-19 in research literature) exhibits potent state-dependent inhibition of voltage-gated sodium channels, a pharmacological property of significant therapeutic relevance for neuronal hyperexcitability disorders. Electrophysiological studies conducted on N1E-115 neuroblastoma cells expressing NaV1.2 channels demonstrated that SKA-19 preferentially binds to and stabilizes the inactivated state of sodium channels. This mechanism manifests as a pronounced shift in inhibitory potency depending on the membrane potential. At a depolarized holding potential of -70 mV, mimicking the membrane state during high neuronal activity, SKA-19 exhibited an IC50 of 0.86 ± 0.70 µM. In contrast, at hyperpolarized potentials (-90 mV and -120 mV), reflecting the resting neuronal state, the IC50 values significantly increased to 7.90 ± 0.01 µM and 9.50 ± 1.72 µM, respectively [3].
A critical aspect of SKA-19's mechanism is its use-dependent blocking behavior. When sodium channels are stimulated at high frequencies (20 Hz), mimicking pathological neuronal firing during seizures, the inhibitory potency of SKA-19 dramatically increases (IC50 = 0.52 ± 0.23 µM) compared to low-frequency stimulation (0.1 Hz, IC50 = 7.90 ± 0.01 µM) [3]. This frequency-dependent block is visualized by the progressive decline in sodium current amplitude during pulse trains. At 20 Hz, concentrations as low as 1 µM SKA-19 caused near-complete block of NaV1.2 currents within 20 pulses. This pharmacological selectivity for rapidly firing neurons underlies the compound's potential to suppress epileptiform activity while minimally interfering with normal, low-frequency neuronal signaling, a key advantage for an antiseizure agent [3].
Table 1: State-Dependent Inhibition of NaV1.2 by SKA-19
Condition | IC50 (µM) | Significance |
---|---|---|
Holding Potential -70 mV | 0.86 ± 0.70 | Highest potency (inactivated state) |
Holding Potential -90 mV | 7.90 ± 0.01 | Intermediate potency |
Holding Potential -120 mV | 9.50 ± 1.72 | Lowest potency (resting state) |
Stimulation at 0.1 Hz | 7.90 ± 0.01 | Low potency (minimal channel cycling) |
Stimulation at 20 Hz | 0.52 ± 0.23 | Highest potency (maximal channel cycling) |
Molecularly, benzothiazole derivatives like SKA-19 likely interact with domain II of the sodium channel, a region recognized for binding other state-dependent sodium channel blockers. The trifluoromethylthio moiety at the 6-position enhances lipophilicity, potentially facilitating access to the intra-channel binding site during depolarization-induced conformational changes. This state-dependent action mirrors, but is distinct from, mechanisms seen in clinical antiseizure medications like lacosamide or carbamazepine, suggesting a unique pharmacophore [3] [5].
Beyond sodium channel inhibition, SKA-19 directly modulates potassium channels involved in neuronal afterhyperpolarization. Electrophysiological studies on HEK-293 cells stably expressing human KCa2 channel subtypes revealed that SKA-19 acts as a positive modulator of these channels. SKA-19 activated both human KCa2.2 (SK2) and KCa2.3 (SK3) channels in a concentration-dependent manner at physiologically relevant concentrations (EC50 values in the low micromolar range) under recording conditions with 250 nM free intracellular Ca2+ [3].
KCa2 channel activation exerts a powerful hyperpolarizing influence on neuronal membranes. In hippocampal pyramidal neurons, SKA-19 administration (1-25 µM) significantly reduced action potential firing frequency. At lower concentrations (1 µM), SKA-19 primarily enhanced the medium afterhyperpolarization (mAHP), a phase critically controlled by KCa2 channel activity. Higher concentrations (25 µM) produced a more pronounced reduction in firing, attributable to the combined effects of KCa2 activation and NaV channel inhibition. Blocking KCa2 channels with apamin attenuated the SKA-19-induced reduction in firing, confirming the contribution of SK channel activation to its overall effect [3].
Table 2: Activation of KCa2 Channels by SKA-19
Channel Subtype | Activation by SKA-19 | Physiological Effect |
---|---|---|
KCa2.2 (SK2) | Concentration-dependent activation (Low µM EC50) | Contributes to mAHP, regulates firing frequency and spike frequency adaptation |
KCa2.3 (SK3) | Concentration-dependent activation (Low µM EC50) | Contributes to mAHP, modulates neuronal excitability |
The dual mechanism of SKA-19—enhancing potassium efflux while simultaneously limiting sodium influx—creates a synergistic inhibitory effect on neuronal excitability. This is functionally demonstrated in hippocampal neuronal cultures, where SKA-19 effectively suppressed spontaneous, 4-aminopyridine (4-AP)-induced, and picrotoxin-induced Ca2+ oscillations. Concentrations as low as 3 µM significantly reduced the frequency and amplitude of these oscillations, models of network hyperexcitability. The inhibition of Ca2+ oscillations reflects the compound's ability to dampen neuronal synchronization, a fundamental process in seizure generation and propagation [3]. KCa2 channel upregulation is recognized as a homeostatic mechanism in some epilepsy models, suggesting that SKA-19 pharmacologically mimics a natural neuroprotective adaptation [8].
The structurally related compound 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124/Riluzole) demonstrates significant antagonism of excitatory amino acid neurotransmission, a property contributing to its anticonvulsant profile. Early neuropharmacological studies established that PK 26124 prevents convulsions induced by L-glutamate and kainic acid in rodents. The ED50 for protection against L-glutamate-induced seizures was 8.5 mg/kg (i.p.), and against kainate-induced seizures was 9.25 mg/kg (i.p.) [1]. This antagonism was specific, as PK 26124 was ineffective against seizures induced by GABA antagonists like bicuculline or picrotoxin, contrasting with the broad efficacy of benzodiazepines against these chemoconvulsants.
PK 26124 also antagonized harmaline-induced tremors (ED50 = 2.5 mg/kg, i.p.) and prevented seizures induced by inhibitors of GABA synthesis (e.g., isoniazid) or ouabain. Its spectrum of activity closely resembled that of dicarboxylic amino acid antagonists, strongly suggesting that glutamatergic antagonism is a core mechanism. Biochemical studies provided further evidence: PK 26124 significantly antagonized the increase in cerebellar cyclic guanosine monophosphate (cGMP) levels induced by excitatory amino acids like glutamate and quisqualate in vitro. Crucially, in vivo, it antagonized the cerebellar cGMP increases elicited by a broader range of excitatory compounds, including N-methyl-DL-aspartate (NMDA), L-aspartate, kainate, and cysteine sulfinate [2]. This suggests PK 26124 may interfere with pathways downstream of receptor activation or modulate glutamate release, in addition to potential direct receptor interactions.
Table 3: Anticonvulsant Profile of PK 26124 Reflecting Excitatory Amino Acid Antagonism
Seizure Model (Inducer) | Species | ED50 (mg/kg, i.p.) | Comparison to Diazepam |
---|---|---|---|
L-Glutamate-induced | Rodent | 8.5 | Diazepam inactive |
Kainate-induced | Rodent | 9.25 | Equipotent to diazepam |
Harmaline-induced tremors | Rodent | 2.5 | Equipotent to diazepam |
Sound-induced (DBA/2 mice) | Mouse | 0.66 - 4.1* | More potent than diazepam in GABA-synthesis inhibition models |
(Varies by seizure component)* |
The antagonism of excitatory neurotransmission extends beyond acute receptor blockade. Chronic neuronal hyperexcitation, as occurs in temporal lobe epilepsy (TLE), can lead to acquired channelopathies characterized by pro-excitatory changes in ion channel expression and function. Compounds like PK 26124 and SKA-19, by dampening excitotoxicity, may indirectly counteract these maladaptive plasticity processes. Conversely, some neurons in epileptic foci, particularly dentate gyrus granule cells in TLE with hippocampal sclerosis, exhibit homeostatic adaptations, including upregulation of certain K+ channels. The pharmacological activation of KCa2 channels by SKA-19 represents a strategy to bolster such intrinsic protective mechanisms [8].
While the precise receptor subtype selectivity of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19) requires further elucidation, evidence points towards interactions with ionotropic glutamate receptors. The closely related analog PK 26124 (Riluzole) provided early indications of benzothiazole activity at these receptors. PK 26124 inhibited acetylcholine release in the striatum and olfactory tubercles induced by N-methyl-DL-aspartate (NMDAR agonist). This effect was antagonized by PK 26124, which was notably less potent against acetylcholine release induced by electrical stimulation [2]. This suggests a degree of selectivity for modulating glutamate receptor-mediated neurotransmission over general inhibition of neuronal activity.
The biochemical data on cerebellar cGMP levels further supports interaction with specific glutamate receptor pathways. The in vitro antagonism by PK 26124 was specific to glutamate- and quisqualate-induced cGMP increases, but not those induced by NMDA, aspartate, kainate, or cysteine sulfinate. However, in vivo, PK 26124 antagonized the cGMP increases caused by all these excitatory amino acids [2]. This discrepancy between in vitro and in vivo effects suggests that PK 26124, and potentially SKA-19, may act through multiple mechanisms: 1) Direct receptor modulation: Potential weak antagonism or negative allosteric modulation at AMPA/kainate receptors (quisqualate being an AMPA receptor agonist) and possibly metabotropic glutamate receptors modulating cGMP. 2) Inhibition of glutamate release: Reducing presynaptic glutamate release would diminish the action of all ionotropic agonists whose effects depend on synaptic circuitry and secondary glutamate release. 3) Modulation of signal transduction: Interfering with intracellular pathways linking glutamate receptor activation to cGMP production, particularly those involving nitric oxide synthase (NOS), which is highly expressed in cerebellar granule cells.
The molecular structure of benzothiazoles, featuring a planar heteroaromatic system and the electron-withdrawing trifluoromethylthio/methoxy group, may facilitate interactions with the ligand-binding domains or allosteric sites of ionotropic glutamate receptors. Docking studies suggest potential binding modes within the GluA2 AMPA receptor ligand-binding domain, although experimental validation is needed. This potential interaction contributes to the overall reduction in neuronal hyperexcitability and network synchronization observed with these compounds in models of epilepsy and potentially neuropathic pain [6] . The inhibition of glutamatergic transmission complements the NaV channel blocking and KCa2 channel activating effects, providing a multi-target mechanism against excessive neuronal firing.
Table 4: Glutamatergic Mechanisms of Benzothiazole Anticonvulsants (PK 26124 & SKA-19)
Mechanism Level | Experimental Evidence | Proposed Molecular Interaction |
---|---|---|
Receptor Modulation | Inhibition of NMDA-induced ACh release in striatum [2] | Allosteric inhibition of NMDAR glycine site or channel pore |
In vitro block of Glu/Quis-induced cGMP rise [2] | AMPA/KA receptor antagonism | |
Presynaptic Inhibition | In vivo block of cGMP rise by multiple EAA agonists [2] | Inhibition of voltage-gated Ca2+ channels or NaV channels reducing glutamate release |
Signal Transduction | Block of harmaline tremor [1] | Modulation of pathways downstream of excitatory receptors |
Molecular Implications of Structural Features
The core benzothiazole scaffold is essential for the neuropharmacological activity profile discussed. The 2-amino group provides a hydrogen bond donor/acceptor site crucial for interactions with ion channels and receptors. Substitution at the 6-position profoundly influences activity:
The planarity of the benzothiazole ring facilitates stacking interactions within protein binding pockets, while the sulfur and nitrogen atoms offer potential coordination sites or dipole interactions. These structural attributes render 2-amino-6-(trifluoromethylthio)benzothiazole a privileged structure for multi-target modulation of neuronal excitability [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: